4,5-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzamide
Description
4,5-Dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzamide is a structurally complex small molecule characterized by multiple functional groups:
- Aromatic backbone: A benzamide core substituted with 4,5-dimethoxy and 2-nitro groups.
- Naphthalene moiety: A fused bicyclic aromatic system at the N-ethyl position.
- Pyrrolidine substituent: A five-membered nitrogen-containing heterocycle attached to the ethyl chain.
Properties
IUPAC Name |
4,5-dimethoxy-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-32-23-14-20(21(28(30)31)15-24(23)33-2)25(29)26-16-22(27-12-5-6-13-27)19-11-7-9-17-8-3-4-10-18(17)19/h3-4,7-11,14-15,22H,5-6,12-13,16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLICZNFTMFGSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,5-Dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 404.51 g/mol. It contains a nitro group, methoxy groups, and a naphthalene moiety, which contribute to its biological activity.
Antioxidant Properties
Research has indicated that derivatives of 4,5-dimethoxy-2-nitrobenzamide exhibit significant antioxidant activity. In a study evaluating various derivatives, several compounds demonstrated potent free radical scavenging capabilities in the Oxygen Radical Absorbance Capacity (ORAC) assay. Notably, compounds 4a , 4d , and 4g showed antioxidant values comparable to established antioxidants like ascorbic acid and resveratrol .
| Compound | ORAC Value | Comparison |
|---|---|---|
| 4a | High | Comparable to ascorbic acid |
| 4d | High | Comparable to resveratrol |
| 4g | High | Comparable to trolox |
Cholinesterase Inhibition
The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. Initial studies suggest that certain derivatives can inhibit these enzymes effectively, which may have implications for cognitive enhancement and neuroprotection .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Radical Scavenging : The presence of methoxy and nitro groups enhances the compound's ability to donate electrons, neutralizing free radicals.
- Enzyme Inhibition : The structural features allow for effective binding to the active sites of AChE and BuChE, leading to reduced enzyme activity.
Case Studies
A recent investigation into the pharmacological profiles of related compounds revealed promising results in models simulating central nervous system (CNS) disorders. These studies highlighted the potential for developing new therapeutic agents targeting oxidative stress and cholinergic dysfunction in neurodegenerative conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The table below contrasts key functional groups and physicochemical properties of the target compound with three analogs derived from the evidence:
*Inferred from pyrrolidine’s tertiary amine (polar) and naphthalene’s hydrophobicity.
†Assumed corrected melting range from ’s typographical ambiguity.
Structural and Physicochemical Insights
- Nitro Group Impact: The 2-nitro substituent in the target compound likely contributes to a high melting point (cf. 236–238°C in ’s nitro-containing analog). Nitro groups also enhance IR absorption at 1345–1440 cm⁻¹, a key diagnostic tool.
- Pyrrolidine vs.
Spectroscopic and Crystallographic Considerations
- IR/NMR : The target’s amide C=O stretch (~1643 cm⁻¹) aligns with ’s benzamide. Aromatic protons in the naphthalene system are expected near δ 7.1–8.5 ppm, similar to hydroxynaphthalene signals in .
- Crystallography : SHELX software () is widely used for small-molecule crystallography, suggesting the target’s structure could be resolved via SHELXL refinement, particularly given its nitro and methoxy groups (strong X-ray scattering centers).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
